molecular formula C13H16BrFOZn B14894968 2-[(Cyclohexyloxy)methyl]-4-fluorophenylZinc bromide

2-[(Cyclohexyloxy)methyl]-4-fluorophenylZinc bromide

Cat. No.: B14894968
M. Wt: 352.5 g/mol
InChI Key: QQOAMVYQUUKHPG-UHFFFAOYSA-M
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Description

2-[(Cyclohexyloxy)methyl]-4-fluorophenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc compound used in various organic synthesis reactions. This compound is particularly valuable in cross-coupling reactions, where it serves as a nucleophilic partner to form carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Cyclohexyloxy)methyl]-4-fluorophenylzinc bromide typically involves the reaction of 2-[(Cyclohexyloxy)methyl]-4-fluorobromobenzene with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions to ensure high yield and purity. Large-scale reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations are employed to achieve consistent results.

Chemical Reactions Analysis

Types of Reactions

2-[(Cyclohexyloxy)methyl]-4-fluorophenylzinc bromide primarily undergoes:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc-bromide bond is replaced by a carbon-carbon bond.

    Cross-Coupling Reactions: It is widely used in Suzuki-Miyaura and Negishi coupling reactions to form biaryl compounds.

Common Reagents and Conditions

    Palladium Catalysts: Often used in cross-coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, to facilitate the reaction.

    Solvents: THF is commonly used due to its ability to stabilize the organozinc compound.

Major Products

The major products formed from these reactions are typically biaryl compounds or other complex organic molecules, depending on the specific reactants used.

Scientific Research Applications

2-[(Cyclohexyloxy)methyl]-4-fluorophenylzinc bromide has several applications in scientific research:

    Chemistry: Used in the synthesis of complex organic molecules, particularly in the pharmaceutical industry for drug development.

    Biology: Employed in the modification of biomolecules for research purposes.

    Industry: Used in the production of advanced materials and polymers.

Mechanism of Action

The compound exerts its effects through the formation of carbon-carbon bonds via cross-coupling reactions. The zinc atom acts as a nucleophile, attacking electrophilic carbon atoms in the presence of a palladium catalyst. This process involves oxidative addition, transmetalation, and reductive elimination steps, resulting in the formation of the desired product.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(Cyclohexyloxy)methyl]-4-fluorophenylmagnesium bromide
  • 4-Fluorobenzylmagnesium chloride

Uniqueness

Compared to similar organomagnesium compounds, 2-[(Cyclohexyloxy)methyl]-4-fluorophenylzinc bromide offers better stability and reactivity in certain cross-coupling reactions. Its unique structure allows for more efficient formation of carbon-carbon bonds under milder conditions.

Properties

Molecular Formula

C13H16BrFOZn

Molecular Weight

352.5 g/mol

IUPAC Name

bromozinc(1+);1-(cyclohexyloxymethyl)-3-fluorobenzene-6-ide

InChI

InChI=1S/C13H16FO.BrH.Zn/c14-12-6-4-5-11(9-12)10-15-13-7-2-1-3-8-13;;/h4,6,9,13H,1-3,7-8,10H2;1H;/q-1;;+2/p-1

InChI Key

QQOAMVYQUUKHPG-UHFFFAOYSA-M

Canonical SMILES

C1CCC(CC1)OCC2=[C-]C=CC(=C2)F.[Zn+]Br

Origin of Product

United States

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